(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 623935-96-6
Cat. No.: VC20172184
Molecular Formula: C26H26ClN3OS2
Molecular Weight: 496.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 623935-96-6 |
|---|---|
| Molecular Formula | C26H26ClN3OS2 |
| Molecular Weight | 496.1 g/mol |
| IUPAC Name | (5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C26H26ClN3OS2/c1-2-3-4-5-9-16-29-25(31)23(33-26(29)32)17-20-18-30(22-10-7-6-8-11-22)28-24(20)19-12-14-21(27)15-13-19/h6-8,10-15,17-18H,2-5,9,16H2,1H3/b23-17- |
| Standard InChI Key | HLPCOQVXJYEDFV-QJOMJCCJSA-N |
| Isomeric SMILES | CCCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S |
| Canonical SMILES | CCCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one delineates its core structure:
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A thiazolidin-4-one ring (positions 1–4) with a thiocarbonyl group at position 2.
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A Z-configured methylene bridge at position 5, linking the thiazolidinone to a 3-(4-chlorophenyl)-1-phenylpyrazole moiety.
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A heptyl chain (-C₇H₁₅) substituted at position 3 of the thiazolidinone.
The molecular formula is C₂₇H₂₇ClN₄OS₂, with a molar mass of 539.16 g/mol .
Stereochemical and Crystallographic Considerations
While X-ray data for the heptyl variant is unavailable, analogous compounds like (2Z,5Z)-5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one demonstrate planar arrangements of the pyrazole-thiazolidinone core, with substituents like phenyl groups deviating from this plane by 33–61° . Such distortions influence packing efficiency and solubility.
Table 1: Comparative Structural Parameters of Thiazolidinone Analogs
| Compound | Core Planarity (°) | Substituent Twist (°) | Reference |
|---|---|---|---|
| Heptyl variant (this study) | N/A | N/A | — |
| (2Z,5Z)-3-phenylthiazolidin-4-one analog | 9.8–10.0 | 33.2–61.2 | |
| 3-(1-Phenylethyl) variant | 8.5–12.3 | 45.7–58.9 |
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of Z-configured thiazolidinones typically involves:
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Knoevenagel condensation: Reaction of a thiazolidin-4-one with an aldehyde-bearing heterocycle (e.g., pyrazole-4-carbaldehyde derivatives).
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Piperidine-catalyzed cyclization: As demonstrated in the preparation of (2Z,5Z)-3-phenylthiazolidin-4-one, refluxing precursors in ethanol with piperidine yields the target compound in ~82% yield .
For the heptyl variant, substituting 3-aminoheptane or heptyl isocyanate in place of phenyl-containing reagents could introduce the alkyl chain.
Challenges in Alkyl Substitution
Long alkyl chains like heptyl may hinder crystallization due to increased conformational flexibility. In the structurally related 3-(1-phenylethyl) variant, recrystallization from dimethylformamide (DMF) was required to obtain pure product .
Physicochemical Properties
Solubility and Partition Coefficients
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LogP (predicted): ~5.2 (high lipophilicity due to heptyl and aryl groups).
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Solubility: Likely insoluble in water; moderately soluble in DMF, DMSO, or dichloromethane.
IR Spectroscopy
Key absorptions:
NMR Spectroscopy
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